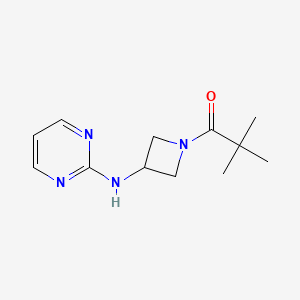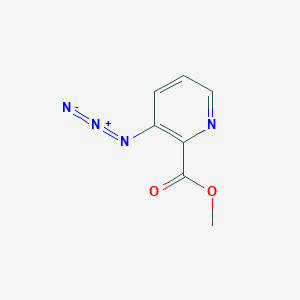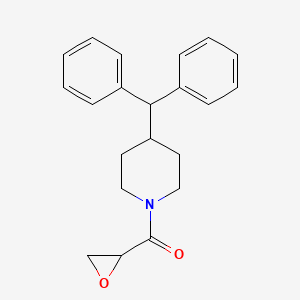
2,2-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as JK184, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of cancer research. JK184 is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a critical role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer cells, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A study explored the synthesis of pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their relevance in designing new antibacterial and antituberculous compounds (Chandrashekaraiah et al., 2014).
Synthesis of Structurally Diverse Libraries
Another study utilized a similar compound as a starting material in alkylation and ring closure reactions. This process generated a diverse library of compounds, highlighting the versatility of pyrimidine derivatives in synthesizing a wide range of chemical structures (Roman, 2013).
Development of Betainic Guanine Model Compounds
Pyrimidine-heteroarenium salts, closely related to the compound , were used to create model compounds for biologically significant betainic guanines in RNA. This research is vital for understanding RNA's molecular structure and function (SchmidtAndreas & KindermannMarkus Karl, 2001).
Insecticidal and Antibacterial Potential
A study synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This demonstrates the compound's potential applications in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Synthesis of Novel Heterocyclic Compounds
Research has also been conducted on synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating the thiazolo(3,2-a)benzimidazole moiety. Such compounds could have various applications in medicinal chemistry and drug development (Farag et al., 2011).
Photophysical Properties and pH-sensing Application
Pyrimidine-phthalimide derivatives were synthesized, demonstrating solid-state fluorescence emission and solvatochromism. These findings are significant for developing new colorimetric pH sensors and logic gates, showcasing the compound's application in sensing technologies (Yan et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)10(17)16-7-9(8-16)15-11-13-5-4-6-14-11/h4-6,9H,7-8H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZZHIOULBWIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)


![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)



![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)